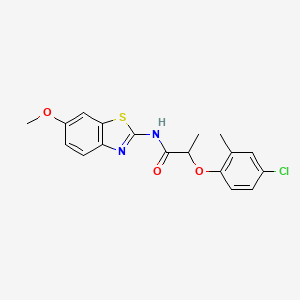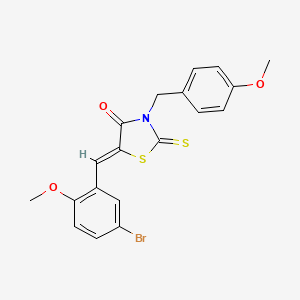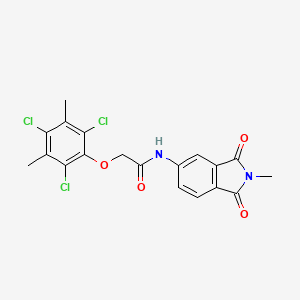![molecular formula C25H29N3O2 B5118417 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of the 5-HT1A receptor in various physiological and pathological processes.
Mécanisme D'action
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole acts as a selective antagonist of the serotonin 5-HT1A receptor, blocking the binding of serotonin to the receptor and preventing its downstream signaling pathways. This results in a decrease in the activity of the 5-HT1A receptor and its associated physiological effects.
Biochemical and Physiological Effects:
The serotonin 5-HT1A receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological processes, including mood, anxiety, cognition, and motor function. By blocking the activity of the 5-HT1A receptor, this compound has been shown to produce a range of biochemical and physiological effects, including anxiogenic and pro-depressant effects, as well as effects on motor function and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole in scientific research is its high selectivity for the serotonin 5-HT1A receptor, which allows for precise targeting of this receptor in various experimental settings. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over extended periods of time.
Orientations Futures
There are several potential future directions for research involving 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole and the serotonin 5-HT1A receptor. These include investigating the role of the receptor in various neurological and psychiatric disorders, as well as exploring the potential therapeutic applications of targeting this receptor with selective agonists or antagonists. Additionally, further research is needed to better understand the complex signaling pathways and downstream effects of the 5-HT1A receptor, which may provide new insights into the mechanisms underlying various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole involves several steps, starting with the reaction of 2-(bromomethyl)-1H-indole with 4-(1-pyrrolidinylcarbonyl)phenol to form the intermediate compound 2-(4-(1-pyrrolidinylcarbonyl)phenoxy)-1H-indole. This intermediate is then reacted with 4-(4-fluorobenzyl)piperidine to yield the final product, this compound.
Applications De Recherche Scientifique
2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological processes, including anxiety, depression, schizophrenia, and Parkinson's disease. It has also been used to investigate the effects of various drugs and compounds on the 5-HT1A receptor.
Propriétés
IUPAC Name |
[4-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c29-25(28-13-3-4-14-28)19-7-9-22(10-8-19)30-23-11-15-27(16-12-23)18-21-17-20-5-1-2-6-24(20)26-21/h1-2,5-10,17,23,26H,3-4,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXBDANEVWYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)



![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5118402.png)
![N-(4-bromophenyl)-3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5118403.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5118431.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5118437.png)